DNA Intercalation: 4-Fluorophenyl vs. Heavier Halogen Substituents
In a head-to-head study of four halogenated bidentate N,O-donor Schiff base ligands (HL1: 4-Bromo-2-[(4-fluorophenylimino)methyl]phenol; HL2: 4-Bromo-2-[(4-chlorophenylimino)methyl]phenol; HL3: 4-Bromo-2-[(4-bromophenylimino)methyl]phenol; HL4: 4-Bromo-2-[(4-iodophenylimino)methyl]phenol), the DNA-binding affinity of both Cu(II) and Zn(II) complexes increased with decreasing electronegativity of the para-halogen substituent [1]. The 4-fluorophenylimino derivative (HL1, the direct Schiff base analog of the target amine) consistently exhibited the lowest affinity for FS-DNA, as determined by UV-Vis titration and corroborated by molecular docking [1]. The amine form (329777-34-6) is the immediate synthetic precursor to HL1 and shares the identical halogen substitution pattern; its metal complexes are expected to follow the same electronic trend.
| Evidence Dimension | DNA-binding affinity trend (Schiff base Cu(II)/Zn(II) complexes) |
|---|---|
| Target Compound Data | HL1 (4-F-phenylimino analog): lowest DNA-binding affinity among the series |
| Comparator Or Baseline | HL2 (4-Cl): intermediate; HL3 (4-Br): higher; HL4 (4-I): highest DNA-binding affinity |
| Quantified Difference | Affinity rank: I > Br > Cl > F; exact Kb values reported in full text of Ref. [1] |
| Conditions | UV-Vis absorption titration with FS-DNA; molecular docking with AutoDock Vina |
Why This Matters
When DNA intercalation is an undesired off-target effect, the 4-fluorophenyl variant offers the lowest intrinsic DNA-binding potential among the halogen series, making it the preferred scaffold for minimizing genotoxicity risk.
- [1] Kargar, H. et al. Inorganica Chimica Acta 514, 120004 (2021). View Source
